2-(4-メチルピペラジン-1-イル)ニコチノニトリル

説明

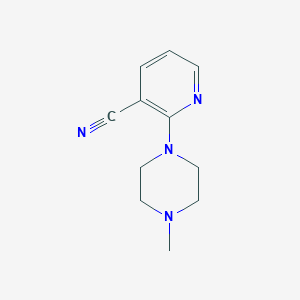

2-(4-Methylpiperazin-1-yl)nicotinonitrile is a chemical compound with the molecular formula C11H14N4 and a molecular weight of 202.26 g/mol . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.

科学的研究の応用

Biological Properties

Nicotinonitriles, including 2-(4-Methylpiperazin-1-yl)nicotinonitrile, exhibit a range of biological activities that make them valuable in pharmaceutical research. Key properties include:

- Antimicrobial Activity : Compounds in this class have demonstrated effectiveness against various microbial strains, indicating potential use in developing new antibiotics .

- Anticancer Properties : Several nicotinonitriles have been identified as inhibitors of cancer cell proliferation, particularly in breast and leukemia cancers. For instance, derivatives like Bosutinib and Neratinib are recognized for their roles as tyrosine kinase inhibitors .

- Neuroprotective Effects : Research suggests that these compounds may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Therapeutic Applications

The therapeutic applications of 2-(4-Methylpiperazin-1-yl)nicotinonitrile are extensive:

- Kinase Inhibition : This compound has been shown to act as an inhibitor for various kinases involved in cancer progression. Its structural similarity to other known kinase inhibitors suggests its potential as a lead compound for drug development .

- Cardiotonic Effects : Some derivatives are utilized for their cardiotonic properties, improving heart function and potentially treating heart failure .

- Anti-inflammatory Activity : The anti-inflammatory properties of nicotinonitriles make them candidates for treating inflammatory diseases and conditions .

Synthesis and Characterization

The synthesis of 2-(4-Methylpiperazin-1-yl)nicotinonitrile typically involves reactions between piperazine derivatives and cyano-pyridine intermediates. Characterization techniques such as NMR and IR spectroscopy confirm the structure and purity of the synthesized compounds .

Case Studies

Several case studies highlight the practical applications of 2-(4-Methylpiperazin-1-yl)nicotinonitrile:

Case Study 1: Anticancer Activity

A study investigated the efficacy of 2-(4-Methylpiperazin-1-yl)nicotinonitrile against breast cancer cell lines. The results indicated significant inhibition of cell proliferation at low micromolar concentrations, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Neuroprotection

Another research project evaluated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The findings revealed that treatment with 2-(4-Methylpiperazin-1-yl)nicotinonitrile led to improved cognitive function and reduced amyloid plaque formation .

準備方法

The synthesis of 2-(4-Methylpiperazin-1-yl)nicotinonitrile can be achieved through several methods. One common synthetic route involves the reaction of 4-methylpiperazine with nicotinonitrile under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

化学反応の分析

2-(4-Methylpiperazin-1-yl)nicotinonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce different functional groups into the molecule.

作用機序

The mechanism of action of 2-(4-Methylpiperazin-1-yl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

類似化合物との比較

2-(4-Methylpiperazin-1-yl)nicotinonitrile can be compared with other similar compounds, such as 2-(4-benzylphthalazin-1-yl)-2-methylpiperazin-1-yl]nicotinonitrile While both compounds share a similar core structure, they differ in their substituents and specific properties

生物活性

2-(4-Methylpiperazin-1-yl)nicotinonitrile is a synthetic organic compound that has garnered attention due to its diverse biological activities. This compound, also known as 5-(4-methylpiperazin-1-yl)nicotinonitrile, is characterized by a nicotinonitrile structure, which includes a nitrile group attached to a nicotinic acid derivative. Its unique structural features suggest potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Chemical Structure and Synthesis

The synthesis of 2-(4-Methylpiperazin-1-yl)nicotinonitrile typically involves several key steps, including nucleophilic substitution reactions. One common method is the reaction of 4-(chloromethyl)nicotinonitrile with 4-methylpiperazine under basic conditions, leading to the formation of the target compound through nucleophilic attack on the electrophilic carbon atom in the chloromethyl group.

Biological Activities

1. Anticancer Activity

Research indicates that 2-(4-Methylpiperazin-1-yl)nicotinonitrile exhibits significant anticancer properties. Studies have demonstrated its cytotoxic effects on various cancer cell lines, suggesting its potential as a therapeutic agent in oncology. For instance, it has shown efficacy against breast cancer cell lines, indicating its ability to inhibit cell proliferation and induce apoptosis.

2. Antibacterial and Antifungal Properties

The compound has also been identified as possessing antibacterial and antifungal activities against various strains, including Staphylococcus aureus and Candida albicans. These findings support its potential use in treating infections caused by resistant pathogens .

3. Enzyme Inhibition

2-(4-Methylpiperazin-1-yl)nicotinonitrile has been recognized as a potential inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes play crucial roles in neurotransmitter regulation within the nervous system, suggesting that this compound may have implications for neuroprotective therapies .

4. Neurotransmitter Modulation

Compounds with similar structural features have shown promise in modulating neurotransmitter systems, which may contribute to neuroprotective effects. The interaction studies involving this compound indicate its binding affinity to receptors involved in neurotransmitter signaling, further emphasizing its therapeutic potential .

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines revealed that 2-(4-Methylpiperazin-1-yl)nicotinonitrile significantly inhibited cell growth at concentrations ranging from 10 to 50 µM. The mechanism was attributed to the induction of apoptosis and disruption of cell cycle progression .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 25 | Apoptosis induction |

| A549 (Lung) | 30 | Cell cycle arrest |

| HeLa (Cervical) | 20 | DNA damage response |

Case Study 2: Antibacterial Activity

In vitro studies demonstrated that this compound exhibited antibacterial activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. The study highlighted its potential as an alternative treatment for antibiotic-resistant infections .

| Bacterial Strain | MIC (µg/mL) | Mode of Action |

|---|---|---|

| Staphylococcus aureus | 32 | Cell wall synthesis inhibition |

| Candida albicans | 64 | Membrane integrity disruption |

特性

IUPAC Name |

2-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c1-14-5-7-15(8-6-14)11-10(9-12)3-2-4-13-11/h2-4H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZIUSLVQWZDMIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=CC=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00200982 | |

| Record name | 3-Pyridinecarbonitrile, 2-(4-methyl-1-piperazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52943-14-3 | |

| Record name | 3-Pyridinecarbonitrile, 2-(4-methyl-1-piperazinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052943143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinecarbonitrile, 2-(4-methyl-1-piperazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。